molecular formula C27H23N3O3S2 B2745683 4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 683768-03-8

4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2745683
M. Wt: 501.62
InChI Key: GSZJDKKBAJBREY-BYYHNAKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds structurally related to "4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide" have been synthesized and evaluated for their proapoptotic activity against cancer cell lines. For instance, derivatives synthesized from indapamide showed significant proapoptotic activity against melanoma cancer cell lines, demonstrating growth inhibition and potential anticancer activity (Yılmaz et al., 2015). Similarly, Schiff bases synthesized for cytotoxic evaluation against human breast cancer cell lines highlighted the potential of these compounds as chemotherapeutic agents, indicating a promising avenue for drug formulation and DNA binding studies in cancer treatment (Govindaraj et al., 2021).

Enzyme Inhibition

Several studies have focused on the inhibition of carbonic anhydrase isoforms, which are physiologically relevant human enzymes. Compounds with a benzothiazole nucleus were synthesized and showed significant antibacterial, antifungal, and antimycobacterial activity. These compounds inhibited carbonic anhydrase isoforms I, II, IX, and XII, indicating their potential for treating conditions associated with these enzymes (Bhusari et al., 2008). Another study exploring new structural features of benzene-1-sulphonamides for carbonic anhydrase inhibition designed a library of compounds that preferentially inhibit isoforms II and XII, suggesting their utility in developing selective enzyme inhibitors (Distinto et al., 2019).

Additional Applications

Further research has been conducted on the synthesis and evaluation of compounds with the benzothiazole moiety for their antimicrobial activity. This includes the design and synthesis of novel acridine-acetazolamide conjugates, which were investigated for their inhibitory effects on carbonic anhydrase isoforms, demonstrating significant inhibition in low micromolar and nanomolar ranges (Ulus et al., 2016). Moreover, compounds containing the benzothiazole moiety have also been evaluated for antidiabetic activity, acting as glucokinase activators, which highlights their potential in the treatment of type 2 diabetes (Grewal et al., 2018).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S2/c1-29(18-19-8-4-3-5-9-19)35(32,33)22-15-12-21(13-16-22)26(31)28-27-30(2)24-17-14-20-10-6-7-11-23(20)25(24)34-27/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJDKKBAJBREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.